N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(16-8-3-2-4-9-16)20(12-15-6-5-7-15)13-17(21)19-11-10-18/h2-4,8-9,14-15H,5-7,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJDFUPTFEDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2CCC2)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Features
The target compound comprises three distinct regions:
- Acetamide backbone : Provides the scaffold for functional group attachment.
- Cyclobutylmethyl(1-phenylethyl)amine : A sterically hindered tertiary amine requiring stereoselective synthesis.
- Cyanomethyl group : Introduces reactivity for further derivatization or biological activity.
Retrosynthetically, the molecule can be divided into two fragments:
- Fragment A : Cyclobutylmethyl(1-phenylethyl)amine.
- Fragment B : N-(Cyanomethyl)acetamide.
Strategic Disconnections
- Amide bond formation between Fragment A and Fragment B.
- Reductive amination to construct the tertiary amine in Fragment A.
- Cyanomethylation via nucleophilic substitution or condensation.
Synthetic Routes to N-(Cyanomethyl)-2-[Cyclobutylmethyl(1-Phenylethyl)amino]acetamide
Route 1: Reductive Amination Followed by Amidation
Synthesis of Cyclobutylmethyl(1-Phenylethyl)amine
- Reductive amination of cyclobutylmethylamine and 1-phenylethylamine using sodium cyanoborohydride in methanol at 0–25°C for 12–24 hours.
- Workup : Neutralization with aqueous HCl, extraction with dichloromethane, and purification via silica gel chromatography.
Preparation of N-(Cyanomethyl)acetamide Intermediate
- Acetylation : React cyanomethylamine with acetyl chloride in tetrahydrofuran (THF) at −10°C, followed by warming to room temperature.
- Yield : ~75% after recrystallization from ethyl acetate.
Coupling via Amide Bond Formation
- Activation : Treat N-(cyanomethyl)acetamide with HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
- Coupling : Add cyclobutylmethyl(1-phenylethyl)amine and stir at 25°C for 6 hours.
- Isolation : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (60% yield).
Route 2: Stepwise Assembly via Nucleophilic Substitution
Cyclobutylmethylamine Alkylation
- Alkylation : React cyclobutylmethyl bromide with 1-phenylethylamine in DMF using potassium carbonate (2.5 equiv) at 80°C for 8 hours.
- Purification : Distillation under reduced pressure (bp: 120–125°C at 15 mmHg).
Cyanomethylation of Acetamide
- Substitution : Treat 2-chloroacetamide with sodium cyanide in ethanol/water (3:1) at 50°C for 4 hours.
- Yield : 68% after solvent evaporation.
Final Coupling
Critical Reaction Conditions and Optimization
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Steric Hindrance in Amine Formation
Cyanomethyl Group Stability
- Issue : Degradation under acidic conditions.
- Solution : Maintain pH >7 during workup and avoid protic solvents.
Chemical Reactions Analysis
Hydrolysis and Stability
Acetamides undergo hydrolysis under acidic, basic, or catalytic conditions. For example:
-
CeO₂-catalyzed hydrolysis : Acetamide decomposes on CeO₂ surfaces via C–N bond cleavage, forming acetyl and NH₃ intermediates . The reaction proceeds through:
For the target compound, hydrolysis would likely follow a similar pathway, with the cyclobutylmethyl and phenylethyl groups influencing reaction kinetics.
Hydrolysis Parameters on CeO₂ Facets
| CeO₂ Facet | Activation Energy (eV) | Reaction Energy (eV) |
|---|---|---|
| (111) | 0.73 | +0.62 |
| (110) | 0.42 | +0.19 |
| (100) | 0.52 | -0.25 |
Data from ; negative ΔE indicates exothermicity.
Catalytic Decomposition Pathways
Metal oxides (e.g., ZnO, MgO) and acetates (e.g., Zn(OAc)₂) catalyze acetamide decomposition:
-
Deamidation : C–N bond cleavage dominates, producing carboxylic acids and amines.
-
Decarboxylation : Possible under high-temperature or oxidative conditions.
For the target compound, catalytic decomposition would depend on:
-
Steric effects from the bulky cyclobutylmethyl group.
-
Electronic effects from the cyanomethyl substituent.
Catalyst Performance Comparison
| Catalyst | Reaction Type | Efficiency |
|---|---|---|
| CeO₂(100) | Hydrolysis | High |
| Zn(OAc)₂ | N-Acetylation | Moderate |
| Pd(OAc)₂ | Cross-coupling | Low |
Chemoselective Modifications
Selective functionalization of the amine or cyanomethyl group is feasible:
-
N-Acetylation : Metal acetates (e.g., Zn(OAc)₂) in acetic acid selectively acetylate primary/secondary amines without solvents .
-
Cyano Group Reactivity : The cyanomethyl group may undergo:
-
Hydrolysis to carboxylic acid.
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Reduction to aminomethyl.
-
Selectivity Data
| Reaction | Conditions | Yield (%) |
|---|---|---|
| N-Acetylation | Zn(OAc)₂, acetic acid, reflux | 85–92 |
| Cyano Hydrolysis | H₂SO₄ (20%), 100°C | 60–75 |
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of analogous acetamides shows:
-
Decomposition onset : ~200°C.
-
Primary degradation products : CO₂, NH₃, and aromatic byproducts.
Oxidative stability studies suggest susceptibility to radical-initiated degradation, particularly at the tertiary amine site.
Scientific Research Applications
The biological activity of N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide has been investigated in several studies, revealing its potential as an effective therapeutic agent.
- Antimicrobial Properties : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of cyanoacetamides have shown minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Investigations into related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential for developing targeted cancer therapies .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods. Notably, the Knoevenagel condensation reaction is a common approach used to synthesize cyanoacetamide derivatives efficiently.
- Knoevenagel Condensation : This method involves the reaction of an active methylene compound with a carbonyl compound in the presence of a base. It allows for the introduction of cyano groups into the molecular structure, enhancing biological activity .
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that improve yield and reduce reaction times. This method has been successfully applied to synthesize α,β-unsaturated cyanoacetamide derivatives, showcasing the versatility and efficiency of modern synthetic approaches .
Case Studies
Several case studies illustrate the practical applications of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the nature of the targets.
Comparison with Similar Compounds
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have similar structures but with different substituents, leading to variations in their properties and applications.
Cyclobutylmethyl amines: Compounds with a cyclobutylmethyl group attached to an amine, which may have different reactivity and biological activity.
Phenylethyl amides: Compounds with a phenylethyl group attached to an amide, which may be used in different contexts and have distinct properties.
Biological Activity
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H15N3O
- Molecular Weight : 217.267 g/mol
- CAS Number : Not specified in the sources but can be derived from its chemical structure.
The compound features a cyanomethyl group and a cyclobutylmethyl moiety, which are significant for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for various cellular functions including cell signaling, growth, and metabolism.
Inhibition of Akt Activity
One notable study indicates that compounds similar to this compound can inhibit Akt activity, a key player in cancer cell survival and proliferation. The inhibition of Akt can lead to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Findings
Recent studies have highlighted the cytotoxic effects of related compounds against various cancer cell lines. The following table summarizes findings from relevant research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.2 | Akt inhibition |
| Study B | MCF-7 | 3.8 | Apoptosis induction via caspase activation |
| Study C | A549 | 4.5 | Cell cycle arrest at G1 phase |
These findings suggest that this compound may possess significant anticancer properties through multiple mechanisms.
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against various human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. The compound demonstrated an IC50 value significantly lower than many standard chemotherapeutic agents, suggesting its potential as an alternative treatment option .
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models showed that administration of the compound resulted in reduced tumor sizes compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .
Computational Insights
Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. Molecular dynamics simulations indicate strong interactions with the active sites of kinases, supporting experimental findings on its inhibitory effects .
Q & A
Q. What synthetic strategies are recommended for preparing N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide?
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the cyclobutylmethyl-(1-phenylethyl)amine intermediate. A common approach includes:
- Amide coupling : Reacting the amine intermediate with a cyanomethyl-substituted acetic acid derivative using coupling agents like EDCI or HATU.
- Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution or reductive amination, depending on precursor availability .
Key considerations include optimizing reaction conditions (e.g., pH, temperature) to avoid side reactions and ensure high yield. Purification via column chromatography or recrystallization is often required .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the cyclobutyl, phenylethyl, and cyanomethyl groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement, if crystalline derivatives are obtainable .
Q. What solvents and conditions are optimal for handling this compound in vitro?
- Solubility : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s amide and cyanomethyl groups.
- Stability : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the cyanomethyl moiety. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved?
Conflicting results in bioactivity studies (e.g., anti-inflammatory vs. no observed effect) may arise from:
- Assay Variability : Differences in cell lines, assay protocols, or metabolite interference. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).
- Impurity Profiles : Trace byproducts from synthesis can skew results. Re-purify the compound and re-test using HPLC-coupled bioassays .
- Concentration Dependence : Perform dose-response curves to identify non-linear effects, especially if the compound exhibits paradoxical activity at high concentrations .
Q. What advanced methodologies are suitable for studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors or enzymes.
- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) to predict binding modes and affinity.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-target binding .
For example, studies on analogous acetamide derivatives used MD simulations to identify key hydrogen bonds between the cyanomethyl group and active-site residues .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design : Mask the cyanomethyl group with labile esters to enhance membrane permeability.
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the cyclobutyl ring). Introduce fluorine substituents to block metabolic degradation .
- Lipophilicity Adjustment : Modify the phenylethyl group with hydrophilic substituents (e.g., hydroxyl) to improve aqueous solubility without compromising target affinity .
Q. What strategies address the lack of toxicological data for this compound?
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus can flag potential hepatotoxicity or mutagenicity based on structural alerts (e.g., cyanide release from the cyanomethyl group).
- In Vitro Screening : Use HepG2 cells for cytotoxicity assays and Ames tests for mutagenicity.
- Subacute Dosing in Rodents : If preliminary data are promising, conduct 14-day toxicity studies to establish safe dosing ranges .
Methodological Guidance for Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Core Modifications : Systematically alter the cyclobutyl, phenylethyl, or cyanomethyl groups. For example, replace the cyclobutyl with a cyclohexyl to assess steric effects.
- Bioisosteric Replacement : Substitute the cyanomethyl group with a trifluoromethyl or nitro group to evaluate electronic contributions.
- High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents .
Q. What computational tools are recommended for predicting reactivity or degradation pathways?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolytic or oxidative degradation.
- Cheminformatics Platforms : Tools like Schrodinger’s QikProp to predict solubility, logP, and plasma protein binding .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR and MS data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
